molecular formula C17H16N4O2 B7625608 N'-methyl-2-(4-oxocinnolin-1-yl)-N'-phenylacetohydrazide

N'-methyl-2-(4-oxocinnolin-1-yl)-N'-phenylacetohydrazide

Cat. No.: B7625608
M. Wt: 308.33 g/mol
InChI Key: RCOBWRUBMQKKJO-UHFFFAOYSA-N
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Description

N’-methyl-2-(4-oxocinnolin-1-yl)-N’-phenylacetohydrazide is a synthetic organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-methyl-2-(4-oxocinnolin-1-yl)-N’-phenylacetohydrazide typically involves the reaction of 4-oxocinnoline with N-methyl-N-phenylhydrazine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is then heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-methyl-2-(4-oxocinnolin-1-yl)-N’-phenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-methyl-2-(4-oxocinnolin-1-yl)-N’-phenylacetohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N’-methyl-2-(4-oxocinnolin-1-yl)-N’-phenylhydrazine: A closely related compound with similar structural features.

    N’-methyl-2-(4-oxocinnolin-1-yl)-N’-phenylacetohydrazone: Another related compound with slight variations in the functional groups.

Uniqueness

N’-methyl-2-(4-oxocinnolin-1-yl)-N’-phenylacetohydrazide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure could lead to different reactivity and interactions with biological targets.

Properties

IUPAC Name

N'-methyl-2-(4-oxocinnolin-1-yl)-N'-phenylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-20(13-7-3-2-4-8-13)19-17(23)12-21-15-10-6-5-9-14(15)16(22)11-18-21/h2-11H,12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOBWRUBMQKKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=O)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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